molecular formula C10H8BrF3O3 B2502336 Ethyl 3-bromo-5-(trifluoromethoxy)benzoate CAS No. 1229442-66-3

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B2502336
CAS No.: 1229442-66-3
M. Wt: 313.07
InChI Key: LCVUNPFILBXHDQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethyl ester group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of 3-hydroxybenzoic acid followed by esterification with ethanol and subsequent introduction of the trifluoromethoxy group . The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce alcohols or amines .

Mechanism of Action

Properties

IUPAC Name

ethyl 3-bromo-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVUNPFILBXHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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